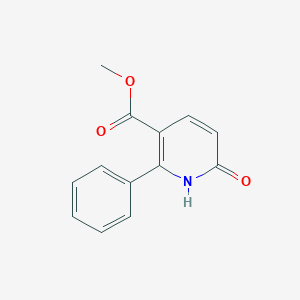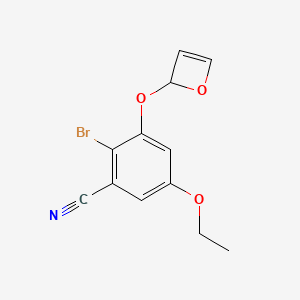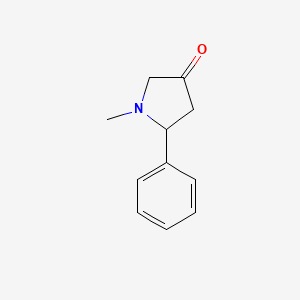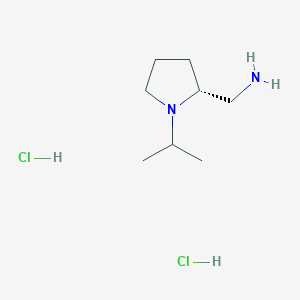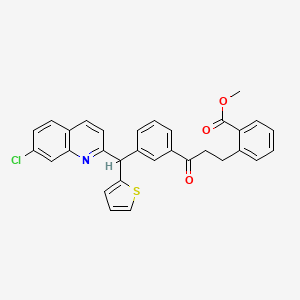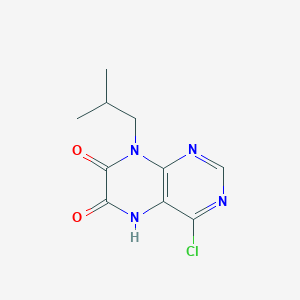
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. The unique structure of this compound makes it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-triaminopyrimidine and isobutyl aldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated pteridine rings.
Substitution: Formation of substituted pteridines with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role as an enzyme inhibitor or cofactor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as dihydrofolate reductase or other pteridine-dependent enzymes.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways that rely on pteridine cofactors.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropteridine: A simpler analog with similar chemical properties.
8-Isobutylpteridine: Lacks the chloro substituent but shares the isobutyl group.
6,7-Dimethylpteridine: Another pteridine derivative with different substituents.
Uniqueness
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione is unique due to its specific combination of chloro and isobutyl substituents, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Propiedades
Fórmula molecular |
C10H11ClN4O2 |
|---|---|
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
4-chloro-8-(2-methylpropyl)-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C10H11ClN4O2/c1-5(2)3-15-8-6(7(11)12-4-13-8)14-9(16)10(15)17/h4-5H,3H2,1-2H3,(H,14,16) |
Clave InChI |
YIAUBOJEKCAYPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=C(C(=NC=N2)Cl)NC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


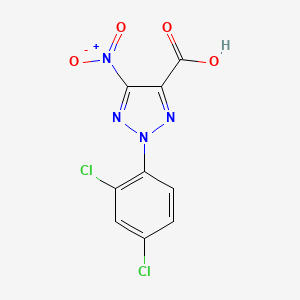
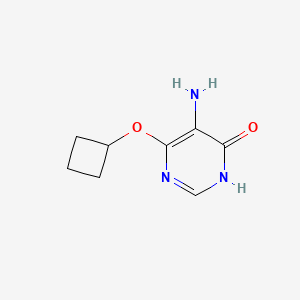
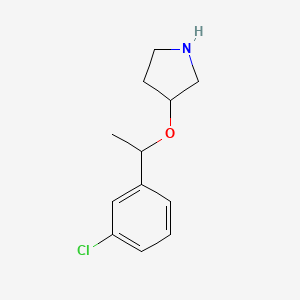
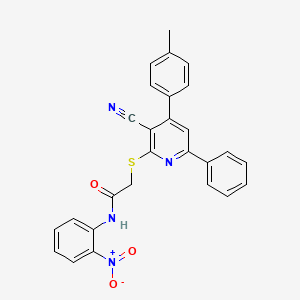
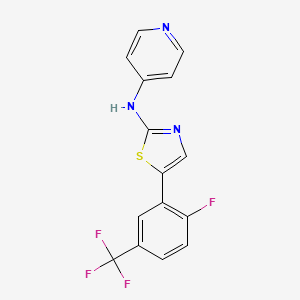


![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
